Cas no 1932576-60-7 (methyl (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylate)

methyl (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylate 化学的及び物理的性質
名前と識別子
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- 1932576-60-7
- EN300-8741888
- methyl (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylate
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- MDL: MFCD22371049
- インチ: 1S/C10H10BrNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-4,9,12H,5H2,1H3/t9-/m0/s1
- InChIKey: JKDCQDATWDFMFK-VIFPVBQESA-N
- ほほえんだ: BrC1C=CC2=C(C=1)C[C@@H](C(=O)OC)N2
計算された属性
- せいみつぶんしりょう: 254.98949g/mol
- どういたいしつりょう: 254.98949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 38.3Ų
methyl (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8741888-0.5g |
methyl (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylate |
1932576-60-7 | 95.0% | 0.5g |
$1097.0 | 2025-02-21 | |
Enamine | EN300-8741888-0.1g |
methyl (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylate |
1932576-60-7 | 95.0% | 0.1g |
$1005.0 | 2025-02-21 | |
Enamine | EN300-8741888-1.0g |
methyl (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylate |
1932576-60-7 | 95.0% | 1.0g |
$1142.0 | 2025-02-21 | |
Enamine | EN300-8741888-0.25g |
methyl (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylate |
1932576-60-7 | 95.0% | 0.25g |
$1051.0 | 2025-02-21 | |
Enamine | EN300-8741888-5.0g |
methyl (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylate |
1932576-60-7 | 95.0% | 5.0g |
$3313.0 | 2025-02-21 | |
Enamine | EN300-8741888-10.0g |
methyl (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylate |
1932576-60-7 | 95.0% | 10.0g |
$4914.0 | 2025-02-21 | |
Enamine | EN300-8741888-5g |
methyl (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylate |
1932576-60-7 | 5g |
$3313.0 | 2023-09-01 | ||
Enamine | EN300-8741888-0.05g |
methyl (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylate |
1932576-60-7 | 95.0% | 0.05g |
$959.0 | 2025-02-21 | |
Enamine | EN300-8741888-2.5g |
methyl (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylate |
1932576-60-7 | 95.0% | 2.5g |
$2240.0 | 2025-02-21 | |
Enamine | EN300-8741888-1g |
methyl (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylate |
1932576-60-7 | 1g |
$1142.0 | 2023-09-01 |
methyl (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylate 関連文献
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1. Caper tea
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
methyl (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylateに関する追加情報
Methyl (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 1932576-60-7): A Key Intermediate in Modern Pharmaceutical Research
Methyl (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylate, identified by its CAS number 1932576-60-7, is a significant compound in the realm of pharmaceutical chemistry. This molecule, featuring a chiral center at the 2-position and a bromo substituent at the 5-position, has garnered attention for its utility as a building block in the synthesis of various bioactive molecules. The structural motif of this compound, comprising a dihydronaphthalene core fused with an indole ring system, makes it a versatile intermediate for developing novel therapeutic agents.
The importance of this compound cannot be overstated, especially in the context of drug discovery and development. The presence of the bromo group at the 5-position of the indole ring provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the synthesis of intricate pharmacophores that exhibit desirable biological activities.
Recent advancements in medicinal chemistry have highlighted the role of chiral auxiliaries and catalysts in enhancing the enantioselectivity of synthetic pathways. Methyl (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylate leverages this concept by incorporating a (2S) configuration at the 2-position. This stereochemical feature is crucial for ensuring the biological efficacy and selectivity of derived compounds. For instance, studies have demonstrated that enantiomerically pure derivatives of this scaffold exhibit improved binding affinity to target proteins, leading to enhanced pharmacological outcomes.
In addition to its structural versatility, Methyl (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylate has been explored in various therapeutic contexts. One notable area is its application in the synthesis of indole-based inhibitors targeting enzymes involved in inflammatory pathways. These enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), play critical roles in mediating inflammation and pain responses. By modulating their activity, compounds derived from this intermediate have shown promise in preclinical studies for treating chronic inflammatory disorders.
The bromo substituent on the indole ring also facilitates the incorporation of additional functional groups through palladium-catalyzed reactions. This capability has been exploited in generating libraries of heterocyclic compounds for high-throughput screening assays. Such screens have identified novel hits with anti-cancer, anti-viral, and anti-microbial properties. The dihydronaphthalene core further contributes to the molecular diversity of these derivatives, allowing for fine-tuning of physicochemical properties such as solubility and permeability.
Recent research has also delved into the pharmacokinetic profiles of indole derivatives synthesized from Methyl (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylate. Studies indicate that optimizing the substitution pattern around the indole ring can significantly influence metabolic stability and bioavailability. For example, modifications at the 3-position can enhance resistance to enzymatic degradation by cytochrome P450 enzymes. This knowledge is instrumental in designing prodrugs or analogs with improved pharmacokinetic profiles.
The synthetic methodologies employed in producing Methyl (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylate exemplify modern organic synthesis techniques. The synthesis typically involves multi-step sequences starting from readily available precursors like tryptophan or its derivatives. Key steps include asymmetric reduction to establish the chiral center at the 2-position followed by bromination at the 5-position using reagents such as N-bromosuccinimide (NBS). The ester functionality at the 2-position is introduced through carboxylation or esterification reactions.
The role of computational chemistry in designing derivatives derived from this intermediate cannot be ignored. Molecular modeling studies have been instrumental in predicting binding modes and affinities between these compounds and biological targets. By integrating experimental data with computational insights, researchers can rationally design analogs with enhanced potency and selectivity. This interdisciplinary approach has accelerated the discovery pipeline for new therapeutic agents.
In conclusion, Methyl (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 1932576-60-7) represents a cornerstone compound in pharmaceutical research. Its unique structural features—combining a chiral center with bromo substitution—make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. The ongoing research into its applications underscores its significance as a tool for drug discovery and development.
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